2'-Deoxy-2'-fluoroarabinoadenosine synthesis protocol
2'-Deoxy-2'-fluoroarabinoadenosine synthesis protocol
An In-depth Technical Guide to the Synthesis of 2'-Deoxy-2'-fluoroarabinoadenosine (Fludarabine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2'-Deoxy-2'-fluoroarabinoadenosine (also known as F-ara-A or Fludarabine), a crucial purine (B94841) nucleoside analog used in the treatment of hematological malignancies.[1] The synthesis of this compound is of significant interest for its therapeutic applications and as a building block for 2'-deoxy-2'-fluoroarabinonucleic acid (2'F-ANA), which has promising antisense properties.[2] This document details both chemical and chemo-enzymatic synthesis protocols, presenting quantitative data in structured tables and illustrating the core methodologies through process diagrams.
Core Synthetic Strategies
The synthesis of 2'-Deoxy-2'-fluoroarabinoadenosine can be broadly categorized into two main approaches: purely chemical synthesis and chemo-enzymatic methods.
-
Chemical Synthesis: This approach typically involves the construction of the fluorinated arabinose sugar moiety first, followed by glycosylation with a protected purine base. A common starting material is a protected D-ribofuranose.[3]
-
Chemo-enzymatic Synthesis: This strategy leverages the high selectivity of enzymes, such as purine nucleoside phosphorylase (PNP), to catalyze the glycosylation step. This method often starts with a pre-formed fluorinated sugar phosphate (B84403) and 2-fluoroadenine (B1664080) or utilizes a transglycosylation reaction.[4][5]
Chemical Synthesis Protocol
This protocol is a modification of established literature procedures, starting from a protected D-ribofuranose derivative.[3] The overall workflow involves fluorination of the sugar, formation of a glycosyl donor, coupling with the nucleobase, and subsequent deprotection.
Experimental Workflow: Chemical Synthesis
Caption: Chemical synthesis workflow for Fludarabine (B1672870).
Detailed Methodologies
Step 1: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose [3]
-
To a stirred solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (10.8 mmol) in dichloromethane (B109758) (75 ml), add diethylaminosulfur trifluoride (DAST) (32.4 mmol) dropwise.
-
Stir the resulting mixture at 40°C for 16 hours.
-
Cool the reaction and quench with saturated aqueous NaHCO₃ (50 ml).
-
Wash the organic layer with water (2 x 50 ml) and then with saturated aqueous NaHCO₃ (50 ml).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica (B1680970) gel column chromatography using chloroform (B151607) as the eluent.
Step 2: Synthesis of 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide [3]
-
Dissolve 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (7.76 mmol) in dichloromethane (17 ml).
-
Add HBr (30% in acetic acid, 4.5 ml) to the solution.
-
Stir the reaction mixture overnight.
-
Wash the reaction with water (2 x 15 ml), followed by saturated NaHCO₃ (2 x 15 ml).
-
Dry the organic layer over MgSO₄, filter, and evaporate to yield the product as a brown oil.
Step 3: Glycosylation and Deprotection (Conceptual)
Note: The cited literature focuses on the synthesis of thymine (B56734) and other nucleoside analogs. The glycosylation with adenine (B156593) follows similar principles.[3] A silylated derivative of 2-fluoroadenine would be reacted with the arabinofuranosyl bromide. The final deprotection is typically achieved by treatment with ammonia (B1221849) in methanol to remove the benzoyl protecting groups.[3]
Quantitative Data: Chemical Synthesis
| Step | Starting Material | Product | Yield | Reference |
| 1. Fluorination | 1,3,5-tri-O-benzoyl-α-D-ribofuranose | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | 71% | [3] |
| 2. Bromination | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide | 97% | [3] |
Chemo-Enzymatic Synthesis Protocol
This approach offers high stereoselectivity and milder reaction conditions. A common method involves the enzymatic coupling of 2-fluoroadenine with an arabinose donor, such as 9-β-D-arabinofuranosyl-uracil (Ara-U), catalyzed by whole bacterial cells or isolated enzymes.[6]
Experimental Workflow: Chemo-Enzymatic Synthesis
Caption: Chemo-enzymatic synthesis and purification of Fludarabine.
Detailed Methodologies
Step 1: Enzymatic Synthesis of Crude Fludarabine [6]
-
Prepare a 0.03 - 0.05 M KH₂PO₄ solution and adjust the pH to 7.0 with KOH.
-
Heat the solution to 60°C.
-
Add 2-fluoroadenine, 9-β-D-arabinofuranosyl-uracil (Ara-U), and Enterobacter aerogenes (EBA) cell paste to the solution.
-
Maintain the reaction at this temperature, monitoring for the formation of Fludarabine.
Step 2: Purification via Acetylation and Hydrolysis [6]
-
Treat the crude Fludarabine from the enzymatic reaction with acetic anhydride. This selectively forms the triacetyl-derivative (2',3',5'-tri-O-acetyl-9-β-D-arabinofuranosyl-2-fluoroadenine), which has different solubility properties.
-
Crystallize the resulting acetyl derivative from the reaction mixture.
-
Hydrolyze the purified acetyl derivative to yield pure Fludarabine.
A similar chemo-enzymatic approach involves the direct phosphorylation of a fluorinated sugar to create α-D-arabinofuranose 1-phosphate, which then serves as a substrate for purine nucleoside phosphorylase (PNP) in the presence of 2-fluoroadenine.[4][5]
Quantitative Data: Chemo-Enzymatic Synthesis
| Step | Starting Material | Product | Yield | Reference |
| Deprotection of protected Fludarabine | 2-fluoro-9-β-D-(2′,3′,5′-tri-alkoxyarabinofuranosyl) adenine | Fludarabine | 72% | [7] |
Note: Specific yield for the enzymatic coupling step from reference[6] is not detailed, but the patent describes the overall process as efficient and suitable for industrial scale.[6]
Conclusion
Both chemical and chemo-enzymatic routes provide effective means to synthesize 2'-Deoxy-2'-fluoroarabinoadenosine. The choice of method often depends on the desired scale, cost-effectiveness, and available expertise. Chemical synthesis offers versatility but may require extensive protecting group chemistry and chromatographic purification.[3] In contrast, chemo-enzymatic methods, particularly those employing transglycosylation, benefit from the high stereoselectivity of enzymes, often leading to simpler processes and purification steps, making them well-suited for industrial production.[6][8] The continued development of novel enzymatic toolkits and polymerases further expands the possibilities for producing Fludarabine and its derivatives for therapeutic and research applications.[9][10]
References
- 1. Fludarabine | C10H12FN5O4 | CID 657237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP1464708A1 - A process for the preparation of fludarabine phosphate from 2-fluoroadenine - Google Patents [patents.google.com]
- 7. CN102911230A - Synthesis method of fludarabine - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. A solid-phase enzymatic synthesis platform for the facile production of 2′-fluoroarabinonucleic acid (FANA) and chimeric XNA oligonucleotides using an evolved XNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
